molecular formula C21H18N4O3S B2965007 7-benzyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 301354-23-4

7-benzyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2965007
CAS RN: 301354-23-4
M. Wt: 406.46
InChI Key: ATZFYVMMZXZZKV-UHFFFAOYSA-N
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Description

7-benzyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as BMPT, is a synthetic compound that belongs to the class of purine derivatives. BMPT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biotechnology.

Scientific Research Applications

Synthesis of Novel Ring Systems : Research has demonstrated the synthesis of new thiadiazepino-purine ring systems from related precursors. These novel compounds, obtained through multi-step syntheses, contribute to the expansion of heterocyclic chemistry and offer potential scaffolds for pharmaceutical development (Hesek & Rybár, 1994).

Protective Group Chemistry in Synthesis : The use of protective groups such as thietanyl has been explored in the synthesis of purine diones, indicating the importance of selective protection strategies in the synthesis of complex organic molecules. This research highlights the synthetic flexibility and the ability to introduce various functional groups into the purine scaffold, paving the way for the creation of diverse molecules with potential biological activity (Khaliullin & Shabalina, 2020).

Development of Purine Derivatives : Efforts have been made to synthesize purineselenyl and thiadiazolyl derivatives, illustrating the broad interest in diversifying the chemical space around the purine core for potential applications in drug discovery. These derivatives expand the chemical toolbox available to researchers and may have implications for the development of new therapeutic agents (Gobouri, 2020).

Cascade Reactions for Heterocyclic System Construction : The use of cascade reactions for the construction of heterocyclic systems from xanthene derivatives highlights innovative synthetic strategies that can generate complex structures from simpler precursors. This approach demonstrates the creativity in synthetic organic chemistry, leading to compounds that could have novel properties or biological activities (Dotsenko, Sventukh, & Krivokolysko, 2012).

properties

IUPAC Name

7-benzyl-3-methyl-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-24-18-17(19(27)23-20(24)28)25(12-14-8-4-2-5-9-14)21(22-18)29-13-16(26)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZFYVMMZXZZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

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